molecular formula C15H13ClN2OS2 B11352399 3-chloro-6-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11352399
M. Wt: 336.9 g/mol
InChI Key: KHTITMDVEZUZPI-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings. The compound also contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 3-chloro-6-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the thiazole ring, and the final coupling to form the carboxamide. One common synthetic route involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-haloaniline and a thiocarbonyl compound.

    Introduction of Thiazole Ring: The thiazole ring can be introduced through a condensation reaction between a suitable thioamide and a haloketone.

    Coupling Reaction: The final step involves coupling the benzothiophene core with the thiazole ring through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Chemical Reactions Analysis

3-chloro-6-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and methyl groups, leading to the formation of various derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

3-chloro-6-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biological processes. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The compound may also interact with DNA or proteins, leading to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

3-chloro-6-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

    Benzothiophene Derivatives: Compounds with a benzothiophene core, such as raloxifene and zileuton, which have been studied for their estrogen receptor modulating and anti-inflammatory properties, respectively.

    Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1) and ritonavir, which have been studied for their essential nutrient and antiviral properties, respectively.

    Carboxamide Derivatives: Compounds with a carboxamide group, such as capsaicin and acetaminophen, which have been studied for their analgesic and antipyretic properties, respectively.

The uniqueness of this compound lies in its combination of the benzothiophene, thiazole, and carboxamide moieties, which imparts a unique set of chemical and biological properties to the compound.

Properties

Molecular Formula

C15H13ClN2OS2

Molecular Weight

336.9 g/mol

IUPAC Name

3-chloro-6-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H13ClN2OS2/c1-8-3-4-11-12(5-8)21-14(13(11)16)15(19)17-6-10-7-20-9(2)18-10/h3-5,7H,6H2,1-2H3,(H,17,19)

InChI Key

KHTITMDVEZUZPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CSC(=N3)C)Cl

Origin of Product

United States

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